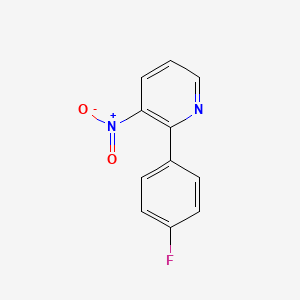

2-(4-Fluorophenyl)-3-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Synthetic Methodologies

Pyridine and its derivatives are fundamental scaffolds in organic chemistry. clockss.orgnih.gov Their structural resemblance to benzene (B151609), but with the inclusion of a nitrogen atom, imparts unique electronic properties and reactivity. clockss.org This has made them indispensable components in a vast array of functional molecules.

Pharmaceuticals: The pyridine ring is a common motif in numerous drugs, contributing to their biological activity and solubility. smolecule.com Examples include well-known medications for treating a range of diseases. nih.gov The development of novel pyridine derivatives is a constant pursuit in medicinal chemistry to find new therapeutic agents. ontosight.ai

Agrochemicals: Many insecticides, herbicides, and fungicides incorporate the pyridine structure, highlighting its importance in the agricultural sector. smolecule.comnih.gov

Materials Science: Pyridine-based compounds are utilized in the creation of functional materials, such as conductive polymers and luminescent materials, due to their specific electronic and coordination properties. nih.gov

Synthetic Reagents: Pyridines serve as versatile building blocks, solvents, and catalysts in a multitude of organic reactions. nih.gov Modern synthetic strategies, including multicomponent reactions and transition-metal-catalyzed cross-couplings, frequently employ pyridine derivatives to construct complex molecular architectures efficiently. nih.govyonedalabs.com

Role of Fluorine and Nitro Substituents in Directing Reactivity and Synthetic Pathways

The specific placement of fluorine and nitro groups on the 2-(4-Fluorophenyl)-3-nitropyridine scaffold profoundly influences its chemical behavior and dictates its potential synthetic transformations.

The nitro group (-NO₂) at the 3-position of the pyridine ring is a powerful electron-withdrawing group. nih.gov This has several critical consequences:

Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution. nih.govnih.gov This effect is particularly pronounced for substituents at positions ortho and para to the nitro group. In 3-nitropyridines, the nitro group itself can act as a leaving group (nucleofuge), allowing for its replacement by various nucleophiles, such as thiols. nih.govnih.gov This reactivity provides a direct route to functionalize the C3 position. nih.gov

Synthetic Handle: The nitro group can be readily reduced to an amino group (-NH₂). This transformation converts a strongly deactivating group into a strongly activating, ortho/para-directing group, completely altering the ring's reactivity and providing a key site for further derivatization.

The 4-fluorophenyl group at the 2-position introduces additional layers of control and functionality:

Fluorine's Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring has a dual electronic effect. It exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). This combination modifies the electronic properties of the phenyl ring and can enhance metabolic stability and binding affinity in biological contexts.

Reactivity in Substitution: The fluorine atom itself can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions unless the ring is sufficiently activated by other electron-withdrawing groups. More commonly, the fluorinated phenyl moiety is introduced as a complete unit via cross-coupling reactions.

Medicinal Chemistry Relevance: The incorporation of fluorine is a widely used strategy in drug design to improve pharmacokinetic properties like lipophilicity and bioavailability.

Historical and Current Challenges in Regioselective Functionalization of Pyridine Scaffolds

The functionalization of the pyridine ring presents a persistent challenge in organic synthesis, primarily due to its inherent electron-deficient nature. ntnu.no This deficiency, caused by the electronegative nitrogen atom, makes the ring less reactive towards common electrophilic aromatic substitution reactions that are routine for benzene.

Key challenges include:

Low Reactivity: The pyridine ring is generally resistant to electrophilic attack, often requiring harsh reaction conditions that are incompatible with many functional groups. ntnu.no

Regioselectivity: Directing new substituents to specific positions on the pyridine ring is difficult. While electrophilic substitution, when it occurs, generally favors the C3 position, nucleophilic substitutions preferentially happen at the C2 and C4 positions. Achieving selective functionalization, especially at the C3 and C4 positions, without pre-functionalized starting materials remains a significant hurdle. nih.govntnu.no

Nitrogen Atom Interference: The lone pair of electrons on the pyridine nitrogen can coordinate to Lewis acid catalysts, deactivating them and further reducing the ring's reactivity towards electrophilic substitution. ntnu.no

Modern synthetic chemistry has developed various strategies to overcome these challenges, including the use of directing groups, transition-metal-catalyzed C-H activation, and the use of pre-activated substrates like nitropyridines. nih.govacs.org Vicarious nucleophilic substitution (VNS) is one such powerful method for the C-H functionalization of electron-deficient arenes like nitropyridines. nih.govacs.org

Rationale for Focused Academic Inquiry into this compound

The specific structure of this compound makes it a highly valuable and strategically designed building block for contemporary organic synthesis, particularly in the context of medicinal chemistry. The rationale for its focused study is multi-faceted:

Convergent Synthesis Strategy: The molecule is an ideal substrate for building molecular complexity. It combines two key fragments—a fluorinated phenyl ring and a pyridine core—that are prevalent in bioactive molecules. The presence of the nitro group provides a versatile handle for subsequent transformations.

Versatile Reaction Pathways: Research on related 2-aryl-3-nitropyridines demonstrates their utility in a range of reactions. For instance, the nitro group can be displaced by nucleophiles, allowing the introduction of diverse functional groups at the C3 position. nih.govnih.gov Alternatively, reduction of the nitro group to an amine opens up a plethora of subsequent reactions, such as diazotization or amide bond formation. Furthermore, Cadogan-type reductive cyclization reactions of 2-aryl-3-nitropyridines provide access to important heterocyclic scaffolds like δ-carbolines. mdpi.combohrium.com

Scaffold for Medicinal Chemistry: The compound is commercially identified as a "Protein Degrader Building Block," indicating its intended use in the synthesis of molecules for targeted protein degradation, a cutting-edge area of drug discovery. calpaclab.com The 4-fluorophenyl motif is a common feature in pharmaceuticals, valued for its ability to enhance metabolic stability and binding interactions.

Platform for Methodological Studies: The defined substitution pattern allows for systematic studies of reactivity and reaction mechanisms. For example, it can be used to explore the scope and limitations of cross-coupling reactions (e.g., Suzuki coupling after converting the nitro group or adding another leaving group) or to investigate the regioselectivity of nucleophilic additions. nih.govresearchgate.net

In essence, this compound is not just a simple chemical compound but a sophisticated tool. Its pre-installed functional groups and strategic arrangement provide chemists with multiple, predictable pathways to generate diverse and complex molecules, making it a prime target for academic research aimed at developing new synthetic methods and constructing novel, potentially bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-5-3-8(4-6-9)11-10(14(15)16)2-1-7-13-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFJRVBRBNYZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Construction of 2 4 Fluorophenyl 3 Nitropyridine

Strategies for C-C and C-N Bond Formation in Pyridine (B92270) Ring Systems

The construction of 2-(4-Fluorophenyl)-3-nitropyridine requires the precise formation of both a C-C bond for the aryl-pyridine linkage and a C-N bond for the nitro group. The order of these bond formations is critical to developing an efficient and high-yielding synthetic route.

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl-Pyridine Linkages

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C bonds, particularly for creating biaryl structures. Palladium-catalyzed reactions, in particular, have become indispensable for this purpose.

The Suzuki-Miyaura coupling reaction is a widely used method for C-C bond formation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents. googleapis.com The synthesis of this compound via this method typically involves the palladium-catalyzed reaction between a halopyridine and an arylboronic acid.

The most direct approach involves coupling 2-chloro-3-nitropyridine (B167233) or 2-bromo-3-nitropyridine (B22996) with 4-fluorophenylboronic acid. This strategy is advantageous as it introduces the required nitro group and aryl moiety in a single, convergent step. The reactivity of the aryl halide is a key consideration, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. tcichemicals.com

A typical catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoborane reagent to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. googleapis.com The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.govmdpi.com

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent(s) | Typical Temperature (°C) | Reference(s) |

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ / K₃PO₄ | Dioxane, Dioxane/H₂O | 65 - 100 | nih.govnih.gov |

| Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ | Dioxane/H₂O | 60 - 100 | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF / Ag₂O | DMF | 100 | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / CsF | Toluene, DME | 70 - 110 | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

The presence of water can sometimes be beneficial, particularly when using boronic esters as coupling partners. nih.gov For challenging substrates, such as electron-deficient heterocycles, ligands like SPhos and XPhos have been shown to provide superior results. nih.gov

While the Suzuki coupling is prevalent, other cross-coupling reactions offer alternative routes for forming the aryl-pyridine linkage.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would entail reacting a 2-halo-3-nitropyridine with a (4-fluorophenyl)zinc halide. The Negishi reaction is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.orgrsc.org Catalysts such as Ni(PPh₃)₄ and various palladium complexes are commonly employed. wikipedia.org

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) coupled with an organic halide, typically catalyzed by palladium. nrochemistry.comorganic-chemistry.orgopenochem.org The key advantage of organostannanes is their stability to air and moisture, allowing for easy handling and storage. nrochemistry.com The synthesis would proceed by reacting a compound like 2-(tributylstannyl)-3-nitropyridine with 1-bromo-4-fluorobenzene (B142099) or, more commonly, 2-bromo-3-nitropyridine with (4-fluorophenyl)tributylstannane. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. nrochemistry.comopenochem.org A significant drawback of this method is the toxicity of the organotin compounds and byproducts, which can complicate purification. nrochemistry.comorganic-chemistry.org

Table 2: Comparison of Alternative Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Catalyst | Reference(s) |

| Negishi | Organozinc (R-ZnX) | Broad scope, high functional group tolerance | Moisture-sensitive reagents | Pd or Ni | wikipedia.orgorganic-chemistry.orgrsc.org |

| Stille | Organotin (R-SnR'₃) | Air/moisture stable reagents, mild conditions | Toxic reagents and byproducts, difficult purification | Pd | nrochemistry.comorganic-chemistry.orgopenochem.org |

| Direct Arylation | N/A (C-H activation) | Atom economy (no pre-functionalization) | Often requires directing groups, regioselectivity can be an issue | Pd | semanticscholar.orgresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Direct Arylation: As a more atom-economical approach, direct C-H arylation avoids the need to pre-functionalize one of the coupling partners. In this context, one could envision the direct coupling of 3-nitropyridine (B142982) with a 4-fluorophenyl halide. However, controlling the regioselectivity of C-H activation on the pyridine ring can be challenging. A more successful approach often involves the use of pyridine N-oxides, which can direct arylation to the 2-position. semanticscholar.orgresearchgate.net Following the coupling reaction, the N-oxide group can be removed.

Regioselective Nitration Protocols for Pyridine Scaffolds

The introduction of a nitro group onto a pyridine ring via electrophilic aromatic substitution is notoriously difficult. The nitrogen atom in the pyridine ring deactivates it towards electrophiles, and under the strongly acidic conditions required for nitration, the nitrogen becomes protonated, further increasing this deactivation. rsc.orgresearchgate.net

Direct nitration of a pre-formed 2-(4-fluorophenyl)pyridine (B1266597) presents a significant regioselectivity challenge. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, generally result in very low yields of nitropyridines. researchgate.net While electrophilic substitution on the pyridine ring preferentially occurs at the 3-position (β-position), the harsh conditions can lead to side reactions and poor conversion.

Modern methods have been developed to improve the efficiency of 3-nitration. One such procedure involves treating the pyridine derivative with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate. Subsequent reaction with a reducing agent like sodium bisulfite (NaHSO₃) can lead to the formation of the 3-nitropyridine through a proposed organicreactions.orgoc-praktikum.de sigmatropic shift of the nitro group from the nitrogen to the C-3 position. researchgate.net Another approach uses nitric acid in trifluoroacetic anhydride, which has been shown to produce β-nitropyridines in higher yields than traditional methods. researchgate.net However, for a substrate like 2-(4-fluorophenyl)pyridine, nitration could also potentially occur on the fluorophenyl ring, complicating the reaction outcome. researchgate.net

To overcome the inherent low reactivity of the pyridine ring, an indirect approach using an activated precursor is often employed. The most common activating group is the N-oxide. Pyridine-N-oxide is significantly more reactive towards electrophilic substitution than pyridine itself. semanticscholar.org

However, the N-oxide group is a strong ortho-, para-director. Therefore, the nitration of 2-(4-fluorophenyl)pyridine-N-oxide would be expected to yield the 4-nitro or 6-nitro isomers, not the desired 3-nitro product. Indeed, the direct nitration of pyridine-N-oxide with fuming nitric acid and sulfuric acid selectively yields 4-nitropyridine-N-oxide. oc-praktikum.de

Due to these regioselectivity issues, the most logical and widely practiced synthetic strategy for this compound does not involve the nitration of a pre-formed 2-arylpyridine. Instead, it relies on starting with a pyridine ring that already contains the nitro group at the 3-position and a suitable leaving group (e.g., a halogen) at the 2-position. This allows for a subsequent, highly efficient cross-coupling reaction to form the final product, as detailed in section 2.1.1.1. This convergent approach avoids the challenges of low reactivity and poor regioselectivity associated with the direct nitration of pyridine scaffolds.

Multi-Component Reaction Sequences in the Assembly of Fluorophenyl-Nitropyridine Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient pathway to complex molecules like this compound. These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity.

One plausible MCR approach for the synthesis of 2-aryl-5-nitropyridines involves a three-component ring transformation (TCRT). nih.gov This strategy can be adapted for the synthesis of the target compound. For instance, a reaction between a suitable 1,3-dicarbonyl compound, a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), and a ketone precursor to the 4-fluorophenyl group could potentially assemble the desired pyridine ring in a single step.

A notable example of a three-component reaction leading to 2-aryl-5-nitropyridines utilizes 1-methyl-3,5-dinitro-2-pyridone as a key reactant. nih.gov This compound can react with an aromatic ketone and ammonia under elevated temperatures to yield the corresponding 2-aryl-5-nitropyridine. nih.gov While this specific example leads to a 5-nitro isomer, the principles of MCRs suggest that variations in starting materials could be designed to target the 3-nitro substitution pattern. The general applicability of MCRs in synthesizing substituted pyridines is well-documented, offering a promising avenue for the efficient construction of this compound. samipubco.comfrontiersin.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Yield (%) | Reference |

| 1-Methyl-3,5-dinitro-2-pyridone | Aromatic Ketone | Ammonia | 2-Aryl-5-nitropyridine | 120 °C, Autoclave | Varies | nih.gov |

| Imidazole | Activated Acetylenic Compound | Phosphaneylidene-1-imine | Pyridine Derivative | Ambient Temperature, Aqueous Medium, Nanocatalyst | High | samipubco.com |

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly integral to the design of synthetic routes for fine chemicals, including this compound. These principles focus on minimizing environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. nih.govrasayanjournal.co.in

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. These reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst.

For the synthesis of pyridine derivatives, solvent-free conditions have been successfully employed. For example, the treatment of 4'-hydroxy chalcones with malononitrile (B47326) in the presence of ammonium acetate under solventless microwave-assisted conditions has been shown to produce 2-amino-4-aryl-3-cyano-6-(4'-hydroxyphenyl)-pyridines in good yields. researchgate.net While not a direct synthesis of the target compound, this demonstrates the feasibility of constructing substituted pyridine rings without the need for bulk solvents. Such a strategy could be explored for the final coupling step or for the synthesis of key intermediates in the pathway to this compound. The advantages of this approach include not only the elimination of solvent waste but also often shorter reaction times and simpler product isolation procedures. researchgate.net

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with lower waste generation compared to stoichiometric reactions. Both homogeneous and heterogeneous catalysts play a crucial role in modern organic synthesis.

Homogeneous Catalysis: In the context of synthesizing this compound, a key step is often a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the C-C bond between the pyridine and the fluorophenyl rings. Homogeneous palladium catalysts, such as those with phosphine (B1218219) ligands, are highly effective for these transformations. However, a significant drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and loss of the expensive metal.

Heterogeneous Catalysis: To address the limitations of homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts. These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which allows for easy separation by filtration and potential for catalyst recycling. For Suzuki-Miyaura coupling reactions, palladium nanoparticles supported on various materials (e.g., cellulose, carbon, metal oxides) have been developed as efficient heterogeneous catalysts. researchgate.net These catalysts can promote the coupling of aryl halides with arylboronic acids to form biaryl compounds, a reaction type directly applicable to the synthesis of this compound from 2-chloro-3-nitropyridine and 4-fluorophenylboronic acid. The use of heterogeneous catalysts aligns with green chemistry principles by simplifying purification, reducing waste, and allowing for the reuse of the catalyst. rsc.org

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous | High activity and selectivity, mild reaction conditions. | Difficult to separate from the reaction mixture, potential for product contamination. |

| Heterogeneous | Easy separation and recovery, potential for recycling, enhanced stability. | Often lower activity and selectivity compared to homogeneous counterparts, potential for metal leaching. |

Microwave and ultrasound irradiation are enabling technologies that can significantly enhance the efficiency and sustainability of chemical reactions.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. This is due to the efficient and direct heating of the reaction mixture, leading to higher temperatures and faster kinetics. mdpi.com Microwave-assisted synthesis has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds. fccollege.ac.in For instance, the synthesis of (5-nitropyridin-2-yl)alkyl carbamates has been achieved through the condensation of N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation. This highlights the potential of microwave technology to facilitate the rapid synthesis of nitropyridine derivatives.

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also lead to significant rate enhancements. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. Ultrasound has been utilized in the synthesis of various heterocyclic compounds, often resulting in higher yields and shorter reaction times compared to conventional methods. mdpi.com While specific applications to the synthesis of this compound are not extensively documented, the general utility of ultrasound in promoting organic reactions suggests its potential as a green and efficient tool for this purpose.

| Technology | Principle | Advantages in Synthesis |

| Microwave-Assisted | Direct and efficient heating of polar molecules through dielectric heating. | Rapid reaction rates, shorter reaction times, often higher yields and purities. |

| Ultrasound-Mediated | Acoustic cavitation creates localized high-energy zones. | Enhanced reaction rates, improved yields, can initiate reactions at lower bulk temperatures. |

Mechanistic Investigations into Transformations Involving 2 4 Fluorophenyl 3 Nitropyridine and Its Precursors

Elucidation of Reaction Pathways for Key Synthetic Steps

The formation of the 2-(4-fluorophenyl)-3-nitropyridine scaffold involves distinct and mechanistically significant steps. The introduction of the nitro group onto the pyridine (B92270) ring and the subsequent arylation are critical transformations that have been the subject of detailed mechanistic studies.

The nitration of pyridines, a key step in the synthesis of precursors to this compound, does not typically proceed through a classical electrophilic aromatic substitution (EAS) mechanism seen in benzene (B151609) chemistry. The pyridine ring is electron-deficient, and the nitrogen atom is protonated under strongly acidic nitrating conditions, further deactivating the ring towards electrophilic attack. pearson.comboyer-research.com

Direct nitration of pyridine often requires harsh conditions and gives low yields of 3-nitropyridine (B142982). researchgate.net A more effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. researchgate.netresearchgate.netntnu.no The subsequent reaction of this intermediate with a nucleophile like bisulfite is not a simple EAS reaction. Mechanistic studies suggest a more complex pathway involving a nih.govorganic-chemistry.org sigmatropic shift. researchgate.netresearchgate.netntnu.no

The proposed mechanism for the nitration of pyridine with dinitrogen pentoxide is as follows: ntnu.no

Pyridine reacts with dinitrogen pentoxide to form N-nitropyridinium nitrate. ntnu.no

The bisulfite nucleophile attacks the N-nitropyridinium salt at the 2- or 4-position. ntnu.no

The nitro group on the nitrogen then migrates to the 3-position of the pyridine ring via a nih.govorganic-chemistry.org sigmatropic shift. researchgate.netresearchgate.netntnu.no

Elimination of the sulfonate group restores the aromaticity of the pyridine ring, yielding 3-nitropyridine. ntnu.no

This pathway highlights the unique reactivity of the pyridine nucleus and provides a rationale for the observed regioselectivity of nitration.

The introduction of the 4-fluorophenyl group at the 2-position of the 3-nitropyridine ring is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The synthesis of 2-(2',5'-dimethoxyphenyl)-3-nitropyridine, a related compound, has been accomplished via a microwave-assisted Suzuki-Miyaura coupling of 2-chloro-3-nitropyridine (B167233) with 2,5-dimethoxyphenylboronic acid. mdpi.com A similar approach can be envisioned for the synthesis of this compound.

The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: nih.govacs.orgwiley-vch.de

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X bond (where X is a halide, such as Cl or Br) of the pyridyl electrophile (e.g., 2-chloro-3-nitropyridine). This step forms a Pd(II) intermediate. acs.orgwiley-vch.de

Transmetalation: The organometallic coupling partner (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the Pd(II) center, replacing the halide. This step often requires a base. wiley-vch.de

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. wiley-vch.de

The efficiency and selectivity of these reactions can be influenced by various factors, including the choice of ligand, base, and solvent. In the case of pyridyl substrates, coordination of the pyridine nitrogen to the palladium center can influence the reaction pathway. wiley-vch.de

A desulfinative cross-coupling has also been explored as an alternative, where (hetero)aryl sulfinate salts act as nucleophilic coupling partners. nih.govacs.org This method involves the in situ generation of sulfinates followed by a desulfinative cross-coupling in the presence of a palladium catalyst. acs.org

Studies on Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Nitropyridines

The presence of the electron-withdrawing nitro group makes the pyridine ring of this compound and its precursors highly susceptible to nucleophilic aromatic substitution (SNAr).

The general mechanism for an SNAr reaction involves two steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. wikipedia.org

Departure of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product. wikipedia.org

The regioselectivity of SNAr reactions on substituted pyridines is governed by both electronic and steric factors. numberanalytics.comresearchgate.net The electron-withdrawing nitro group strongly activates the positions ortho and para to it for nucleophilic attack. wikipedia.org In 2-halo-3-nitropyridines, the C2 position is activated by the adjacent nitro group and the ring nitrogen, making it a prime site for nucleophilic substitution. nih.gov

The stability of the intermediate Meisenheimer complex is a key factor in determining the regioselectivity. The negative charge in the intermediate is most effectively delocalized when the activating groups are at the ortho and para positions relative to the site of attack. boyer-research.com For pyridines, delocalization of the negative charge onto the electronegative nitrogen atom is particularly favorable, leading to faster substitution at the 2- and 4-positions. boyer-research.com

Stereo-electronic effects also play a role. The geometry of the incoming nucleophile and the orientation of the substituents on the pyridine ring can influence the transition state energy and thus the reaction rate and outcome. numberanalytics.com

| Reactant | Nucleophile | Product | Key Mechanistic Feature |

| 2-Chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | SNAr at the C2 position activated by the adjacent nitro group. nih.gov |

| 2,6-Dichloropyridines | 1-Methylpiperazine | Mixture of 2- and 6-substituted products | Regioselectivity is influenced by the 3-substituent and solvent. researchgate.net |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgacs.orgnih.gov In a VNS reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the aromatic ring. organic-chemistry.org

The mechanism of VNS on nitropyridines generally proceeds as follows: acs.orgnih.gov

Addition: A carbanion bearing a leaving group adds to an electron-deficient position of the nitropyridine ring (typically ortho or para to the nitro group) to form a Meisenheimer-type adduct. acs.orgnih.gov

β-Elimination: A base induces the elimination of the leaving group and a proton from the adduct, leading to the formation of a substituted product and restoration of the aromatic system. acs.orgnih.gov

VNS reactions have been successfully applied to 3-nitropyridines, allowing for the introduction of various substituents. researchgate.netorganic-chemistry.org For example, the reaction of 3-nitropyridine with sulfonyl-stabilized carbanions results in C-H alkylation. acs.org Mechanistic studies have revealed that steric hindrance can play a significant role in the elimination step. For instance, the reaction of 3-nitropyridine with the bulky isopropyl phenyl sulfone carbanion leads to the formation of a stable Meisenheimer-type adduct that does not undergo elimination due to steric hindrance that prevents the necessary planarization for effective stabilization of the resulting anion. acs.org

| Substrate | Nucleophile Precursor | Product | Mechanistic Insight |

| 3-Nitropyridine | Isopropyl phenyl sulfone | Stable Meisenheimer-type adduct | Steric hindrance prevents the β-elimination step. acs.org |

| 3-Nitropyridine | Chloromethyl phenyl sulfone | Alkylated 3-nitropyridine | Classic VNS pathway with addition followed by β-elimination of HCl. organic-chemistry.orgacs.org |

Kinetic and Thermodynamic Profiling of Synthetic and Reactivity Cycles

The outcome of the reactions involving this compound and its precursors can be influenced by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.com

Kinetic Control: The product that is formed fastest predominates. This is typically the product that is formed via the lowest energy transition state. dalalinstitute.com

Thermodynamic Control: The most stable product is the major product. This requires that the reaction conditions allow for the equilibration of the initially formed products. dalalinstitute.com

In SNAr reactions of nitroarenes, it has been observed that the addition of a nucleophile to a carbon bearing a hydrogen atom (leading to a σH adduct) can be kinetically favored over addition to a carbon bearing a leaving group. nih.govresearchgate.net However, if the σH adduct cannot be readily converted to a stable product (e.g., through oxidation), the reaction may proceed under thermodynamic control to yield the SNAr product where the leaving group is displaced. nih.govresearchgate.net

The tautomerization of related heterocyclic systems, such as 2-hydroxypyridine/2-pyridone, has been the subject of detailed thermodynamic and kinetic studies, providing insights into the relative stabilities of different forms and the energy barriers for their interconversion. mdpi.com Similar principles can be applied to understand the equilibria and reaction dynamics in systems involving this compound.

Identification and Characterization of Reactive Intermediates

The study of reaction mechanisms in organic chemistry is fundamental to understanding and controlling chemical transformations. In the context of reactions involving this compound and its precursors, the identification and characterization of transient reactive intermediates are crucial for elucidating the precise pathways of these transformations. While direct spectroscopic observation of intermediates for this specific compound is not extensively documented in publicly available literature, mechanistic studies on analogous 2-substituted-3-nitropyridines provide significant insights into the likely transient species involved.

A predominant reaction pathway for nitropyridine derivatives is nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the electron-deficient pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org For this compound, the attack of a nucleophile at positions ortho or para to the strongly electron-withdrawing nitro group is anticipated. The presence of the 4-fluorophenyl group at the 2-position influences the regioselectivity of the nucleophilic attack.

Furthermore, photochemical transformations of nitropyridine derivatives can proceed through different types of reactive intermediates. For example, studies on 2-hydroxy-3-nitropyridine (B160883) have shown the formation of transient species such as enol and aci-nitro tautomers upon UV irradiation, which were identified using low-temperature matrix-isolation infrared spectroscopy. acs.org It is conceivable that under specific photochemical conditions, this compound could also form analogous transient species.

The characterization of these intermediates often relies on a combination of spectroscopic methods and computational studies. Density Functional Theory (DFT) calculations are frequently employed to predict the structures, energies, and spectroscopic properties of proposed intermediates, which can then be compared with experimental data for validation. acs.org

Table 1: Potential Reactive Intermediates in Transformations of 2-Aryl-3-nitropyridines and their Precursors

| Intermediate Type | Precursor/Reactant | Reaction Type | Method of Identification/Characterization | Key Characteristics |

|---|---|---|---|---|

| Meisenheimer Complex | This compound + Nucleophile | Nucleophilic Aromatic Substitution (SNAr) | Inferred from analogous systems; UV-Vis, NMR Spectroscopy | Anionic, resonance-stabilized sigma complex. wikipedia.org |

| N-substituted 2-amino-3-nitropyridine | 2-Chloro-3-nitropyridine + Primary Amine | Nucleophilic Aromatic Substitution (SNAr) | Isolation, Mass Spectrometry, IR, 1H & 13C NMR Spectroscopy. nih.gov | Stable, isolable product of the initial substitution step. |

| Pyridine-2,3-diamine derivative | N-substituted 2-amino-3-nitropyridine | Nitro Group Reduction | Isolation, Spectroscopic analysis. nih.gov | Formed upon reduction of the nitro group, precursor to cyclization. |

| syn-enol and aci-nitro tautomers | 2-Hydroxy-3-nitropyridine | Photochemical Isomerization | Low-temperature matrix-isolation IR Spectroscopy, DFT calculations. acs.org | Transient species observed during UV irradiation. acs.org |

Isotopic Labeling Studies for Mechanistic Delineation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not widely reported, the principles of this methodology can be applied to understand its reaction pathways, drawing parallels from studies on related pyridine and aromatic systems.

One of the primary applications of isotopic labeling would be to investigate nucleophilic aromatic substitution reactions. For instance, by labeling the nitrogen atom of the nitro group with 15N, one could follow its path during a substitution reaction where the nitro group acts as the leaving group. The distribution of the 15N label in the products and byproducts would provide conclusive evidence for the role of the nitro group in the reaction mechanism. Such studies have been instrumental in understanding the mechanisms of various nitrogen-containing compounds. nih.gov

Similarly, the fluorine atom on the phenyl ring could be replaced with its radioactive isotope, 18F. This would be particularly useful for studying reactions where this part of the molecule is involved, and it is a common strategy in the development of radiotracers for Positron Emission Tomography (PET). acs.orggoogle.comresearchgate.net The progress of the reaction and the location of the 18F label can be monitored using radio-detection techniques, providing insights into reaction kinetics and potential rearrangements.

Furthermore, carbon-13 (13C) or deuterium (B1214612) (2H) labeling at specific positions on the pyridine or phenyl rings could be employed to study reaction mechanisms in detail. For example, a kinetic isotope effect (KIE) study, where the rate of reaction of a labeled compound is compared to its unlabeled counterpart, can help determine the rate-determining step of a reaction. A significant KIE upon labeling a specific C-H bond would suggest that the cleavage of this bond is involved in the rate-determining step.

The synthesis of isotopically labeled this compound would be the first step in such investigations. For instance, a 15N-labeled version could potentially be synthesized using a labeled nitrating agent. An 18F-labeled analog could be prepared via nucleophilic substitution of a suitable precursor with [18F]fluoride. acs.org

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

| Isotope | Labeled Position | Potential Mechanistic Insight | Analytical Technique | Example from Analogous Systems |

|---|---|---|---|---|

| 15N | Nitro group | To trace the fate of the nitro group in substitution reactions. | Mass Spectrometry, 15N NMR Spectroscopy. | Used to study DNA-ligand interactions by labeling amino groups. nih.gov |

| 18F | 4-Fluorophenyl group | To study nucleophilic substitution of the fluorine atom and for PET imaging tracer development. | Radio-HPLC, PET imaging. | Synthesis of 18F-labeled pyridines for PET. acs.orgresearchgate.net |

| 13C | Pyridine or Phenyl ring carbons | Kinetic Isotope Effect (KIE) studies to determine the rate-determining step. | Mass Spectrometry, 13C NMR Spectroscopy. | General technique in mechanistic organic chemistry. |

| 2H (Deuterium) | Specific C-H bonds | Kinetic Isotope Effect (KIE) studies to probe C-H bond cleavage. | Mass Spectrometry, 1H NMR Spectroscopy. | General technique for mechanistic elucidation. |

Theoretical and Computational Chemistry Approaches to 2 4 Fluorophenyl 3 Nitropyridine

Quantum Chemical Analysis of Molecular and Electronic Structure

Quantum chemical analysis is fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding energy. For this, a functional (like the popular B3LYP) and a basis set (such as 6-311++G(d,p)) are chosen to approximate the complex electron-electron interactions. mdpi.com

Table 1: Representative Geometric Parameters Calculated for Similar Aromatic Compounds using DFT. This table illustrates the type of data obtained from DFT calculations on related molecules. Specific values for 2-(4-Fluorophenyl)-3-nitropyridine would require a dedicated computational study.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-F | 1.39 | - |

| C-N (pyridine) | 1.34 - 1.43 | - |

| C-C (aromatic) | 1.39 - 1.42 | - |

| N-O (nitro) | 1.24 - 1.38 | - |

| C-N-C (pyridine) | - | ~117 |

| C-C-N (nitro) | - | ~118 |

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity prediction. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) provide crucial information about the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring, while the LUMO is likely concentrated on the electron-deficient 3-nitropyridine (B142982) ring, particularly on the nitro group. This distribution indicates that the molecule would be susceptible to nucleophilic attack on the pyridine (B92270) ring and electrophilic attack on the phenyl ring.

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations on a Related Pyridazinone Derivative. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.19 |

| LUMO | -1.86 |

| Energy Gap (ΔE) | 4.33 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of how reactants are converted into products.

A common synthesis route for similar nitropyridines involves nucleophilic aromatic substitution or cross-coupling reactions. nih.govntnu.no By calculating the energy of reactants, intermediates, transition states, and products, an energy profile diagram for the synthesis of this compound can be constructed. This profile reveals the activation energy for each step, allowing chemists to identify the rate-determining step of the reaction and explore conditions that might favor a more efficient synthesis.

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. DFT calculations can be used to locate and characterize the geometry of these fleeting structures. For instance, in a Suzuki coupling reaction to form the C-C bond between the two rings, the transition state would involve the interacting palladium catalyst, the pyridine derivative, and the phenylboronic acid. Vibrational frequency calculations are performed to confirm a structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. mdpi.com

Theoretical Prediction of Spectroscopic Parameters for Mechanistic Validation and Structural Understanding

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.

DFT calculations are routinely used to compute the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. mdpi.com For this compound, characteristic peaks would include C=C and C=N stretching vibrations from the aromatic rings, and strong symmetric and asymmetric stretching modes for the NO₂ group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.orgscispace.com These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). science.gov These calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths for the UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the orbitals involved in the electronic excitations.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound, Illustrating Predictive Accuracy. mdpi.com

| Spectroscopic Technique | Experimental Value | Calculated Value |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| C=O Stretch | 1650 | 1652 |

| C=N Stretch | 1599 | 1604 |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 7.03 - 8.07 | 7.13 - 9.02 |

| ¹³C NMR (ppm) | ||

| C-F Carbon | 147.52 | ~147 |

| Aromatic Carbons | 127.81 - 134.67 | ~128 - 135 |

Conformational Analysis and Intermolecular Interactions through Computational Simulations

Computational simulations serve as a powerful tool for elucidating the three-dimensional structure and energetic landscape of molecules, as well as the nature of the interactions that govern their aggregation in the solid state. While specific published research focusing exclusively on the conformational analysis and intermolecular interactions of this compound is not available in the reviewed literature, we can outline the established theoretical methodologies that would be applied to investigate these properties. Such studies are crucial for understanding the molecule's structure-property relationships.

Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface associated with this rotation. By systematically varying the dihedral angle and calculating the corresponding energy, a rotational barrier can be determined. This analysis would reveal the most stable (lowest energy) conformation and the energy required to transition between different rotational states. It is generally expected that the planar or near-planar conformations would be energetically disfavored due to steric hindrance between the ortho hydrogens of the phenyl ring and the nitro group/lone pair on the pyridine nitrogen. The most stable conformer would likely feature a significant twist between the two rings to minimize this steric clash.

Intermolecular Interactions

In the absence of an experimentally determined crystal structure for this compound, computational simulations can predict the likely modes of intermolecular packing. These non-covalent interactions are fundamental to the material's physical properties.

Hirshfeld Surface Analysis: This technique is a common method for visualizing and quantifying intermolecular interactions in a crystalline environment. It involves partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The analysis generates a three-dimensional surface colored according to various properties, such as the distance to the nearest nucleus inside or outside the surface (dᵢ and dₑ), which helps in identifying different types of contacts. Two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of the various intermolecular contacts.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to characterize the nature of chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) between atoms of neighboring molecules, the strength and nature of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces can be quantified based on the electron density (ρ) and its Laplacian (∇²ρ) at these points.

Energy Decomposition Analysis: Computational methods like the PIXELC method can be used to calculate the lattice energy of a predicted crystal packing and decompose it into its constituent coulombic, polarization, dispersion, and repulsion components for specific molecular pairs. This provides a quantitative understanding of the forces holding the crystal together. For this compound, potential significant interactions would include π-π stacking between the aromatic rings and weak C-H···O or C-H···F hydrogen bonds.

While no specific data tables can be generated due to the lack of published findings, a hypothetical analysis would likely quantify the energetics of these various potential interactions.

Chemical Reactivity and Derivatization Studies of 2 4 Fluorophenyl 3 Nitropyridine

Further Nucleophilic and Electrophilic Functionalization of the Pyridine (B92270) Ring

The pyridine nucleus in 2-(4-fluorophenyl)-3-nitropyridine is highly deactivated towards electrophilic aromatic substitution due to the cumulative electron-withdrawing effects of the ring nitrogen and the C3-nitro group. ntnu.no Consequently, its functionalization chemistry is dominated by nucleophilic substitution reactions, where the electron-poor nature of the ring facilitates the addition of nucleophiles. stackexchange.com

Research on related 2-alkyl and 2-arylvinyl-3-nitropyridines has shown that sulfur-based nucleophiles, such as thiols, readily displace the nitro group to form 3-thioether derivatives in the presence of a base like potassium carbonate. nih.gov This suggests a viable pathway for introducing diverse sulfanyl (B85325) functionalities onto the 2-(4-fluorophenyl)pyridine (B1266597) core. Similarly, the displacement of a nitro group by a fluoride (B91410) anion has been successfully demonstrated in other pyridine systems, such as in the conversion of methyl 3-nitropyridine-4-carboxylate to its 3-fluoro derivative, indicating that the nitro group is a versatile nucleofuge. researchgate.net

Table 1: Potential Nucleophilic Aromatic Substitution Reactions at the C3 Position

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Thiolate | R-SH / K₂CO₃ | 2-(4-Fluorophenyl)-3-(R-sulfanyl)pyridine |

| Alkoxide | R-OH / NaH | 2-(4-Fluorophenyl)-3-(R-oxy)pyridine |

| Amine | R₂NH | 2-(4-Fluorophenyl)-3-(R₂-amino)pyridine |

The 4-fluorophenyl substituent at the C2 position of the pyridine ring is significantly less reactive towards substitution reactions compared to the activated pyridine core. The C-F bond is strong, and nucleophilic aromatic substitution to displace the fluoride ion would require harsh conditions and the presence of strong electron-withdrawing groups ortho or para to the fluorine, which are absent.

Electrophilic aromatic substitution on the fluorophenyl ring is also challenging. The fluorine atom is a deactivating, ortho-, para-directing group. Furthermore, the 2-pyridyl substituent acts as a strong deactivating group, further reducing the electron density of the phenyl ring and making electrophilic attack unfavorable. Any potential electrophilic substitution would require forcing conditions and would likely yield a mixture of isomers.

Reductive and Oxidative Transformations of the Pyridine and Nitro Moieties

The functional groups of this compound offer clear handles for redox transformations, providing entry into new classes of derivatives.

The most prominent transformation is the reduction of the nitro group to a primary amine. This is a high-yielding and reliable reaction that can be accomplished through various standard methods, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support.

Chemical Reduction: Employing metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or other reducing agents like sodium dithionite.

The resulting compound, 2-(4-fluorophenyl)pyridin-3-amine, is a key synthetic intermediate, opening up a vast array of subsequent derivatization possibilities through amine chemistry.

Oxidation of the pyridine ring nitrogen is another important transformation, leading to the corresponding N-oxide. This reaction is typically performed using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with a hydrogen peroxide-urea complex in the presence of an acid anhydride. nih.gov The formation of the N-oxide alters the electronic properties of the pyridine ring, which can influence the regioselectivity of subsequent functionalization reactions and can itself be a useful functional group for further modifications. For instance, biotransformation studies on related nitropyridines have shown that N-oxidation is a feasible metabolic pathway. researchgate.net

Cycloaddition Reactions and Annulation Strategies Utilizing the Pyridine Ring System

The conjugated π-system of the 3-nitropyridine (B142982) core can participate in cycloaddition reactions. Specifically, the electron-deficient C4=C5 double bond, activated by the adjacent nitro group, can act as a dipolarophile in [3+2] cycloadditions. Research has shown that 2-substituted 3-nitropyridines can react with N-methyl azomethine ylide. nih.gov The reaction proceeds via the addition of the ylide across the C4-C5 bond, followed by the elimination of nitrous acid (HNO₂) to yield a rearomatized system, resulting in a pyrroline (B1223166) ring fused to the pyridine core. nih.gov This strategy provides a direct route to novel polycyclic heterocyclic systems.

Table 2: Example of a [3+2] Cycloaddition Reaction

| Reactant 1 | Dipole Source | Dipole | Product Type |

|---|

Annulation, or ring-forming, strategies can be effectively employed starting from derivatives of this compound. The 3-amino derivative, obtained from the reduction of the nitro group, is an excellent precursor for building fused ring systems. For example, condensation reactions with 1,3-dielectrophiles can be used to construct a new six-membered ring. Reaction with a β-ketoester, for instance, could lead to the formation of a fused pyridopyrimidinone scaffold, a common motif in medicinal chemistry.

Post-Synthetic Modifications and Diversification Strategies for Structural Analogues

The functional handles on the this compound scaffold allow for extensive post-synthetic modifications, enabling the creation of diverse libraries of structural analogues. The primary pathways for diversification stem from the reactivity of the nitro group and the pyridine ring itself.

Derivatization via the Nitro Group: As the key functional handle, the nitro group can be either substituted (as described in 5.1.1) or reduced. The resulting 3-aminopyridine (B143674) is a versatile precursor for a multitude of subsequent reactions:

Amide/Sulfonamide Formation: Acylation or sulfonylation of the amine.

Diazotization: Conversion to a diazonium salt, which can be displaced by various nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Cross-Coupling: Participation as a coupling partner in reactions like Buchwald-Hartwig amination to form more complex amines.

Derivatization via C-H Functionalization: Direct introduction of substituents at the C4, C5, or C6 positions of the pyridine ring using modern C-H activation methods (as detailed in 5.5) provides a powerful tool for late-stage diversification without the need for pre-installed functional groups.

Table 3: Summary of Diversification Strategies

| Starting Moiety | Transformation | Reaction Type | Resulting Analogue Class |

|---|---|---|---|

| C3-Nitro Group | Nucleophilic Substitution | SNAr | 3-Substituted (thioether, ether, amine) pyridines |

| C3-Nitro Group | Reduction | Catalytic Hydrogenation / Chemical Reduction | 3-Aminopyridines |

| C3-Amino Group | Acylation/Sulfonylation | Nucleophilic Acyl Substitution | 3-Amides / 3-Sulfonamides |

C-H Functionalization at Distal Positions of the Pyridine Ring

While functionalization at the C2 position of pyridines is well-established, achieving regioselective C-H functionalization at the more remote C3, C4, and C5 positions has historically been a significant challenge. nih.govnih.gov For this compound, the available positions for C-H functionalization are C4, C5, and C6. Recent advances in transition-metal catalysis have opened new avenues for activating these distal C-H bonds. nih.gov

These reactions typically rely on a directing group to guide a metal catalyst to a specific C-H bond. While the pyridine nitrogen itself often directs functionalization to the C2 position, specialized catalytic systems can override this inherent preference. exlibrisgroup.com For the target molecule, achieving selectivity would be complex. The C6 position is sterically accessible and electronically similar to the C2 position. The C4 position is para to the nitrogen, while the C5 position is meta.

Potential strategies could involve:

Iridium-catalyzed borylation: This method has shown utility for functionalizing various positions on the pyridine ring, which can then be used in subsequent Suzuki cross-coupling reactions. nih.gov

Ruthenium or Rhodium-catalyzed reactions: These have been employed for C-H alkenylation, arylation, and alkylation, often requiring specific directing groups or N-oxide activation to control regioselectivity. nih.govresearchgate.net

The application of these modern synthetic methods could provide direct access to novel analogues of this compound that would be difficult to synthesize through traditional approaches.

Advanced Methodologies for In Situ Reaction Monitoring and Mechanistic Proof in Pyridine Chemistry

Real-Time Spectroscopic Techniques (e.g., In-Situ IR, NMR, UV-Vis Spectroscopy) for Reaction Progression Tracking

In-situ spectroscopic methods are powerful tools for monitoring the progress of chemical reactions without the need for sample extraction. These non-invasive techniques provide real-time data on the concentration of reactants, intermediates, and products.

In-Situ Infrared (IR) Spectroscopy: This technique is particularly useful for tracking changes in functional groups during a reaction. For the synthesis of 2-(4-Fluorophenyl)-3-nitropyridine, which can be prepared via a Suzuki coupling of 2-chloro-3-nitropyridine (B167233) with 4-fluorophenylboronic acid, in-situ IR spectroscopy can monitor the disappearance of the C-Cl stretching vibration and the appearance of the C-C stretching vibration corresponding to the newly formed bond between the pyridine (B92270) and phenyl rings. The characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) can also be monitored to ensure its stability throughout the reaction.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is highly quantitative, making it an excellent tool for reaction monitoring. By setting up a reaction directly within an NMR spectrometer or using a flow-cell setup, the consumption of starting materials and the formation of this compound can be tracked in real-time. For instance, the characteristic signals of the protons on the pyridine and fluorophenyl rings of the product would be observed to grow over time, while the signals of the starting materials would diminish. This allows for the determination of reaction kinetics and the identification of any stable intermediates.

In-Situ UV-Vis Spectroscopy: Changes in the electronic structure of the molecules during a reaction can be followed using UV-Vis spectroscopy. The formation of the conjugated system in this compound from its precursors would lead to a shift in the absorption maximum, providing a means to track the reaction's progress.

| Technique | Parameter Monitored | Application to this compound Synthesis |

| In-Situ IR | Vibrational modes of functional groups | Tracking C-Cl bond cleavage, C-C bond formation, and stability of the NO₂ group. |

| In-Situ NMR | Chemical shifts and integrals of nuclei | Quantitative analysis of reactant consumption and product formation; identification of intermediates. |

| In-Situ UV-Vis | Electronic transitions | Monitoring the development of the conjugated π-system as the product is formed. |

Mass Spectrometry Techniques for Identification of Transient Intermediates and Byproducts

Mass spectrometry (MS) is an indispensable tool for identifying the molecular weights of compounds and, through fragmentation analysis, elucidating their structures. In the context of reaction monitoring, MS techniques can be used to identify short-lived intermediates and byproducts that are not detectable by other methods.

In the synthesis of this compound, techniques such as Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) coupled with a reaction system can provide a continuous stream of data from the reaction mixture. This would allow for the detection of transient species involved in the catalytic cycle of a Suzuki coupling, for example, oxidative addition complexes of the palladium catalyst with 2-chloro-3-nitropyridine, or transmetalation intermediates with the boronic acid. The identification of byproducts, such as homocoupling products of the boronic acid, can also be readily achieved, providing crucial information for optimizing reaction conditions to improve selectivity and yield.

| Ion (m/z) | Proposed Structure/Identity | Significance in Reaction Mechanism |

| 218.05 | [this compound + H]⁺ | Protonated molecule of the final product. |

| 158.99 | [2-Chloro-3-nitropyridine + H]⁺ | Protonated molecule of the starting material. |

| 139.03 | [4-Fluorophenylboronic acid - H₂O + H]⁺ | Dehydrated form of the boronic acid starting material. |

| Variable | [Pd-ligand-substrate complexes] | Identification of these transient species would provide direct evidence for the catalytic cycle intermediates. |

X-ray Crystallography for Structural Elucidation of Co-crystals, Salts, or Advanced Intermediates

While not an in-situ technique for solution-phase reactions, X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline solids. For this compound, obtaining a single crystal and performing X-ray diffraction analysis would definitively confirm its molecular structure, including the planar arrangement of the pyridine ring and the dihedral angle between the pyridine and the 4-fluorophenyl ring. This information is crucial for understanding the molecule's steric and electronic properties.

Future Research Directions and Broader Academic Contributions

Unexplored Synthetic Avenues and Methodological Advancements for Pyridine (B92270) Functionalization

The synthesis of polysubstituted pyridines like 2-(4-Fluorophenyl)-3-nitropyridine remains a formidable challenge, spurring the development of novel synthetic strategies. While classical methods for pyridine functionalization often require harsh conditions and yield mixtures of isomers, modern approaches focus on direct and selective C-H bond activation. acs.orgacs.org

Future research will likely concentrate on several promising, yet underexplored, avenues:

Late-Stage C-H Functionalization: The direct introduction of aryl, fluoro, and nitro groups onto a pre-existing pyridine ring in a regioselective manner is a primary goal. acs.org This "late-stage functionalization" is highly desirable as it allows for the rapid diversification of complex molecules. acs.org Developing catalytic systems that can selectively functionalize the C2, C3, and C5 positions of the pyridine ring, especially in the presence of other reactive groups, is a key area for future exploration.

Photochemical and Electrochemical Methods: The use of light and electricity to drive chemical reactions offers mild and sustainable alternatives to traditional heating. smolecule.com Photochemical methods, including photoredox catalysis, can generate highly reactive intermediates under gentle conditions, enabling transformations that are otherwise difficult to achieve. acs.orgmdpi.com Exploring these methods for the synthesis of fluorinated and nitrated pyridines could lead to more efficient and environmentally benign synthetic routes.

Temporary Dearomatization Strategies: A promising strategy for overcoming the inherent reactivity patterns of pyridines involves their temporary dearomatization. This approach transforms the flat, electron-deficient pyridine into a more reactive, non-aromatic intermediate, allowing for selective functionalization at positions that are typically difficult to access, such as C3. acs.org Further development of dearomatization-rearomatization sequences could provide novel pathways to compounds like this compound.

Integration of Theoretical and Experimental Approaches for Predictive Synthesis

The complex interplay of electronic and steric effects in this compound makes it an ideal candidate for studies that merge computational chemistry with practical laboratory work. The integration of these approaches allows for a more rational and efficient approach to synthesis and reaction discovery. researchgate.net

Future directions in this synergistic field include:

Predictive Modeling of Reactivity: Computational methods, particularly Density Functional Theory (DFT), can be used to predict the most likely sites of reaction on the pyridine ring. researchgate.net By calculating properties such as electron density, molecular orbital energies, and reaction barriers, chemists can anticipate how a molecule will behave under specific conditions, thereby guiding the design of experiments. researchgate.net For instance, theoretical calculations can help predict the regioselectivity of nucleophilic aromatic substitution or electrophilic attack on the substituted pyridine ring.

Mechanism Elucidation: When new reactions are discovered, computational modeling can be invaluable for understanding the step-by-step mechanism. researchgate.net This knowledge can then be used to optimize reaction conditions, improve yields, and expand the scope of the reaction to other substrates.

In Silico Screening of Catalysts: Theoretical calculations can be used to screen libraries of potential catalysts for a specific transformation, identifying the most promising candidates for experimental investigation. researchgate.net This approach can significantly accelerate the discovery of new and improved catalytic systems for the synthesis of complex molecules like this compound.

Advancing Fundamental Understanding of Heterocyclic Reactivity and Selectivity

The unique electronic nature of the pyridine ring, further modulated by the electron-withdrawing fluorine and nitro groups, makes this compound a valuable tool for probing the fundamental principles of heterocyclic chemistry.

Key areas where this compound can contribute to a deeper understanding include:

Influence of Substituents on Reactivity: The fluorine atom and the nitro group have a profound impact on the electron distribution within the pyridine ring, making it highly susceptible to nucleophilic attack. fcad.comnih.gov Systematic studies on the reactivity of this and related compounds can provide quantitative data on how different substituents influence reaction rates and regioselectivity. The nitro group, in particular, is a strong activating group for nucleophilic aromatic substitution. nih.gov

Regioselectivity in Pyridine Functionalization: Understanding and controlling the position at which a new functional group is introduced onto the pyridine ring is a central theme in heterocyclic chemistry. acs.org The presence of multiple substituents in this compound creates a complex regiochemical puzzle. Studying its reactions can provide valuable insights into the factors that govern selectivity in polysubstituted pyridines.

Contribution to the General Field of Fluorine and Nitro Chemistry in Organic Synthesis

The presence of both a fluorine atom and a nitro group in the same molecule places this compound at the intersection of two important sub-disciplines of organic chemistry.

Future research on this compound can contribute to these fields in the following ways:

Development of New Fluorination and Nitration Methods: The challenges associated with the selective introduction of fluorine and nitro groups into complex organic molecules continue to drive the development of new synthetic methods. researchgate.netresearchgate.net Research aimed at synthesizing this compound could lead to the discovery of novel and more general methods for fluorination and nitration.

Exploring the Synthetic Utility of Fluorinated and Nitrated Building Blocks: Fluorinated and nitrated pyridines are valuable building blocks for the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals. fcad.commdpi.com The unique reactivity of this compound makes it a potentially useful starting material for the construction of more complex molecular architectures. For example, the nitro group can be reduced to an amino group, which can then be further functionalized, while the fluorine atom can participate in various coupling reactions. mdpi.comnih.gov

Understanding the Role of Fluorine in Bioactive Molecules: The incorporation of fluorine into drug candidates can have a profound effect on their biological properties, including their metabolic stability and binding affinity to protein targets. nih.gov Studies on the synthesis and properties of fluorinated heterocycles like this compound contribute to the broader effort of understanding and harnessing the "fluorine effect" in medicinal chemistry. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(4-fluorophenyl)-3-nitropyridine to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves nitration and coupling reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature control : Stepwise nitration at 0–5°C minimizes side reactions, followed by reflux (80–100°C) for cyclization .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Microwave-assisted synthesis can reduce reaction time by 50% while maintaining yields >75% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., fluorine at C4, nitro group at C3). Aromatic protons appear as doublets (J = 8–10 Hz) due to fluorine coupling .

- X-ray crystallography : Resolves bond angles (e.g., C–F bond length: 1.35 Å) and confirms nitro group orientation. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) achieves R-factor <0.06 .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 234.06 (M+H) confirm molecular formula CHFNO .

Advanced Research Questions

Q. How can QSAR models and molecular docking predict the bioactivity of this compound derivatives?

- Methodological Answer :

- QSAR : Use descriptors like logP, molar refractivity, and nitro group electronegativity to build regression models. For example, a validated QSAR model (R = 0.89, Q = 0.82) predicts anti-proliferative activity against MCF-7 cells .

- Molecular docking : Dock derivatives into Polo-like kinase 1 (Plk1) active sites (PDB: 2RKU). Ligands with nitro groups at C3 show binding affinities ≤−8.5 kcal/mol due to hydrogen bonding with Lys178 .

- Table 1 : Example QSAR parameters for anti-cancer activity prediction:

| Descriptor | Coefficient | p-value |

|---|---|---|

| logP | 0.45 | 0.003 |

| Molar Refractivity | −0.32 | 0.012 |

| Nitro Group Charge | −1.21 | 0.001 |

| Source : Adapted from QSAR analysis of fluorophenyl derivatives . |

Q. How can researchers resolve contradictions in reported biological activity data for fluorophenyl-nitropyridine derivatives?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anti-cancer studies) and normalize IC values to reference drugs (e.g., doxorubicin).

- Orthogonal assays : Cross-validate anti-inflammatory activity via COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

- Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting to account for variability in solvent/DMSO concentrations .

Q. What strategies optimize microwave-assisted synthesis of nitropyridine derivatives like this compound?

- Methodological Answer :

- Reaction setup : Use sealed vessels with controlled pressure (2–3 bar) and short irradiation cycles (3–5 min) to prevent decomposition.

- Catalyst optimization : Pd/C (5% loading) in ethanol increases nitro group reduction selectivity by 30% compared to traditional heating .

- Yield comparison : Microwave methods achieve 85% yield in 10 min vs. 65% yield in 2 hours via conventional reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products